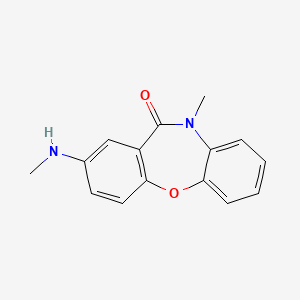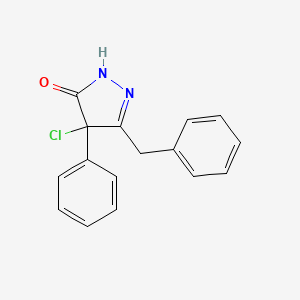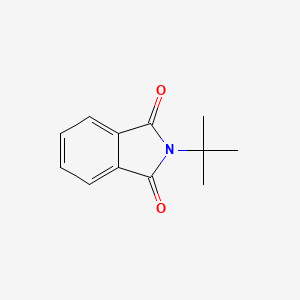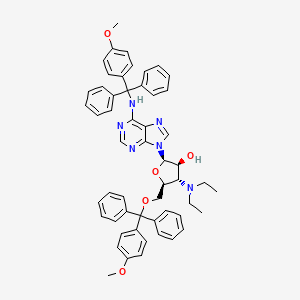
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is a chemical compound with the molecular formula C14H8Cl4O It is characterized by the presence of a phenyl group substituted with four chlorine atoms at the 2, 3, 4, and 5 positions, attached to another phenyl group via an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,3,4,5-Tetrachlorobenzoyl chloride and benzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The benzene is added dropwise to a solution of 2,3,4,5-tetrachlorobenzoyl chloride and aluminum chloride in a suitable solvent like dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is less reactive towards electrophilic aromatic substitution. it can still undergo nitration, sulfonation, and halogenation under specific conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)ethanol.
Oxidation: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticonvulsant and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is primarily based on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors in the brain, thereby reducing neuronal excitability.
Vergleich Mit ähnlichen Verbindungen
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanol: The reduced form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)acetic acid: The oxidized form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)methane: A structurally similar compound with a methylene linkage instead of an ethanone linkage.
Comparison: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone linkage. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds. For instance, the ethanone group allows for specific interactions with biological targets that are not possible with the methylene or alcohol derivatives.
Eigenschaften
CAS-Nummer |
88966-76-1 |
|---|---|
Molekularformel |
C14H8Cl4O |
Molekulargewicht |
334.0 g/mol |
IUPAC-Name |
1-[4-(2,3,4,5-tetrachlorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H8Cl4O/c1-7(19)8-2-4-9(5-3-8)10-6-11(15)13(17)14(18)12(10)16/h2-6H,1H3 |
InChI-Schlüssel |
OLKQFZNAXHBHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


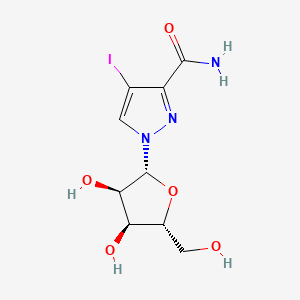

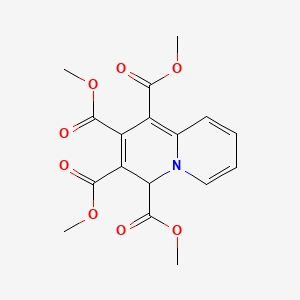

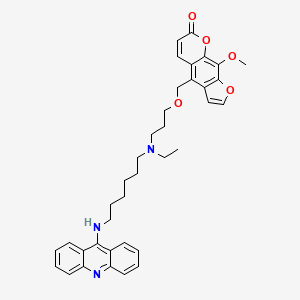
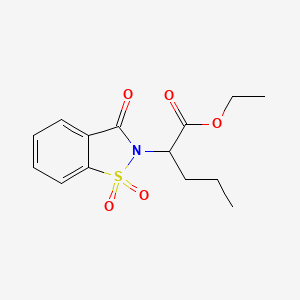
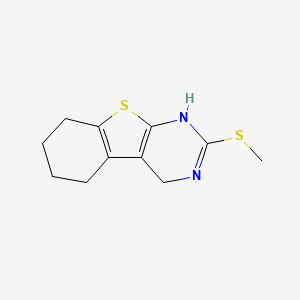
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)

